Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride

Description

BenchChem offers high-quality Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3.ClH/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10;/h1-2,5-8,15H,3-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDZTUJZDUPBKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is a heterocyclic organic compound that is gaining attention within the medicinal chemistry landscape. As a disubstituted secondary amine featuring two fluoropyridine moieties, it serves as a valuable and versatile building block in the synthesis of more complex molecules aimed at various therapeutic targets. The incorporation of the fluorine atom and the pyridine nitrogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and the potential applications of this compound in drug discovery and development.

Physicochemical Properties

While detailed experimental data for bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is not extensively reported in peer-reviewed literature, its fundamental properties can be summarized. The compound is typically supplied as a solid and requires storage in a cool, inert atmosphere.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂ClF₂N₃ | |

| Molecular Weight | 271.7 g/mol | |

| CAS Number | 1951439-24-9 | |

| Free Amine Formula | C₁₂H₁₁F₂N₃ | |

| Free Amine Mol. Wt. | 235.23 g/mol | |

| Free Amine CAS No. | 1073372-18-5 | |

| Predicted Boiling Point | ~328.0° C at 760 mmHg | |

| Storage Conditions | 2-8°C, under inert gas |

Molecular Structure

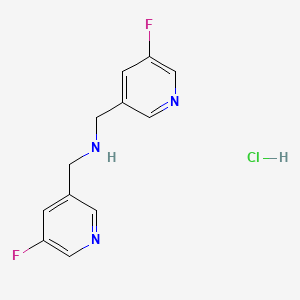

The molecular structure of bis((5-fluoropyridin-3-yl)methyl)amine consists of a central secondary amine nitrogen atom bonded to two methyl groups, each of which is attached to the 3-position of a 5-fluoropyridine ring. The hydrochloride salt form indicates that the basic secondary amine is protonated.

Caption: 2D structure of Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride.

As of the latest literature review, a definitive three-dimensional crystal structure determined by X-ray crystallography has not been reported. Such a study would be invaluable for understanding the precise bond angles, lengths, and the conformation of the molecule in the solid state. The presence of two aromatic rings allows for potential π-π stacking interactions in a condensed phase, while the protonated amine and fluorine atoms can participate in hydrogen bonding.

Synthesis and Purification: A Proposed Methodology

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Protocol (Hypothetical)

-

Reaction Setup: To a solution of (5-fluoropyridin-3-yl)methanamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

-

Addition of Electrophile: Add a solution of 3-(chloromethyl)-5-fluoropyridine hydrochloride (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (e.g., 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to isolate the pure free amine.

-

Salt Formation: Dissolve the purified free amine in a minimal amount of a solvent like diethyl ether or dichloromethane. Add a solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride as a solid.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine rings (typically in the 7.0-8.5 ppm region), a singlet for the methylene (CH₂) protons adjacent to the amine (around 3.8-4.2 ppm), and a broad signal for the amine proton (which may exchange with solvent). |

| ¹³C NMR | Aromatic carbon signals in the 110-160 ppm range, with C-F coupling visible. A signal for the methylene carbon around 45-55 ppm. |

| Mass Spec (ESI) | For the free amine, a prominent [M+H]⁺ ion at m/z 236.1. For the hydrochloride, the same molecular ion may be observed depending on the ionization conditions. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (1400-1600 cm⁻¹), and a strong C-F stretching band (1000-1200 cm⁻¹). |

Applications in Research and Drug Development

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is primarily utilized as an intermediate in the synthesis of more elaborate molecules for pharmaceutical research. The fluoropyridine motif is a common feature in many biologically active compounds due to its ability to modulate electronic properties and metabolic stability.

Its utility has been demonstrated in the construction of novel compounds with potential therapeutic activities, including:

-

Anticancer Agents: The core structure can be incorporated into larger scaffolds designed to inhibit specific kinases or other proteins implicated in cancer progression.

-

Anti-infective Agents: Derivatives have been explored in the development of new treatments for infectious diseases, such as tuberculosis[1].

-

Central Nervous System (CNS) Agents: The ability of fluorine to enhance blood-brain barrier penetration makes this building block attractive for the synthesis of CNS-acting drugs.

The secondary amine provides a convenient handle for further functionalization, allowing for its integration into a wide array of molecular architectures through reactions such as amide bond formation, reductive amination, or N-arylation.

Conclusion

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is a valuable synthetic intermediate with significant potential in the field of drug discovery. While a comprehensive, publicly available dataset on its physicochemical properties and a definitive crystal structure are currently lacking, its molecular framework makes it an attractive component for the design of novel therapeutic agents. The proposed synthetic route and characterization methods are based on well-established chemical principles and provide a solid foundation for its preparation and use in a research setting. Further investigation into the properties and applications of this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.

References

-

MySkinRecipes. Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride. [Link]

-

MDPI. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. [Link]

Sources

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride

Foreword: The Critical Role of Solubility in Modern Drug Development

In the journey of a therapeutic candidate from a laboratory curiosity to a clinical reality, its physicochemical properties are the gatekeepers of its potential. Among these, aqueous solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its efficacy. A compound that cannot adequately dissolve in the physiological milieu of the gastrointestinal tract will likely never reach its target in sufficient concentration, regardless of its in vitro potency. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the thorough characterization of the solubility profile of a novel active pharmaceutical ingredient (API), exemplified by bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride. As a hydrochloride salt of a fluorinated pyridine derivative, this compound presents a unique set of challenges and considerations that necessitate a rigorous and multi-faceted approach to its solubility assessment. This document will not only outline the requisite experimental protocols but also delve into the scientific rationale underpinning these methodologies, ensuring a robust and insightful characterization of this promising molecule.

Introduction to Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride: A Candidate Profile

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is a novel chemical entity with a molecular structure suggesting potential utility in medicinal chemistry. The presence of the fluoropyridine moieties can influence metabolic stability and target engagement, while the secondary amine is a key site for protonation, forming the hydrochloride salt. This salt form is often chosen to enhance the aqueous solubility and stability of a basic parent compound. A comprehensive understanding of its solubility is the first step in its journey toward becoming a viable drug candidate.

Molecular Structure:

(Note: This is a simplified 2D representation. The actual spatial arrangement will influence crystal packing and, consequently, solubility.)

A critical initial step in drug development is to determine if a compound is "drug-like." While a full assessment is beyond the scope of this guide, initial physicochemical properties are key indicators. Poor solubility can hinder or halt a drug's development by compromising in vitro assays and leading to poor in vivo performance.[1] Therefore, a detailed solubility profile is not just a data point; it is a foundational pillar of the entire development program.

Foundational Solubility Assessment: Kinetic vs. Thermodynamic Solubility

The initial evaluation of solubility is bifurcated into two key approaches: kinetic and thermodynamic solubility. Each provides a different, yet complementary, piece of the puzzle in understanding the dissolution behavior of bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride.

-

Kinetic Solubility: This is a high-throughput screening method typically employed in the early stages of drug discovery.[2] It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic solvent stock (usually DMSO) into an aqueous buffer.[2][3][4] This method is advantageous for its speed and low compound requirement, making it ideal for initial rank-ordering of candidates.[2][4]

-

Thermodynamic Solubility: This method determines the equilibrium solubility of a compound, where an excess of the solid material is allowed to equilibrate with the aqueous medium over an extended period.[1][3] While more time and resource-intensive, thermodynamic solubility represents the true solubility of the compound and is the gold standard for late-stage preclinical development and formulation.[2]

Experimental Protocol: Kinetic Solubility Determination

Objective: To rapidly assess the apparent solubility of bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride in aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

-

Aqueous Buffer Addition: Add the DMSO solutions to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[5]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Quantification (Optional but Recommended): For greater accuracy, the supernatant can be separated from any precipitate by filtration or centrifugation and the concentration of the dissolved compound quantified by HPLC-UV or LC-MS/MS.[3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride.

Methodology:

-

Sample Preparation: Add an excess of solid bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride to vials containing the desired aqueous buffer (e.g., PBS at pH 7.4).

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.[1]

The Influence of pH on Solubility: A Critical Determinant

The solubility of ionizable compounds like bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is highly dependent on the pH of the surrounding medium.[6][7] As a hydrochloride salt of a basic compound, its solubility is expected to be higher at lower pH values where the amine groups are protonated, and decrease as the pH increases and the free base begins to precipitate. This pH-dependent solubility profile is critical for predicting its behavior in the variable pH environments of the gastrointestinal tract.[8]

Experimental Protocol: pH-Solubility Profile

Objective: To determine the thermodynamic solubility of bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride across a physiologically relevant pH range.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a pH range from approximately 1.2 to 8.0 (e.g., simulated gastric fluid at pH 1.2, acetate buffers at pH 4.5 and 5.5, and phosphate buffers at pH 6.8 and 7.4).

-

Solubility Determination: Perform the thermodynamic shake-flask method as described in section 2.2 in each of these buffers.

-

Data Analysis: Plot the measured solubility (in µg/mL or µM) as a function of pH.

Illustrative Data and Interpretation

Table 1: Hypothetical pH-Dependent Thermodynamic Solubility of Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride at 37°C

| pH | Buffer System | Solubility (µg/mL) |

| 1.2 | Simulated Gastric Fluid | > 2000 |

| 4.5 | Acetate Buffer | 1570 |

| 6.8 | Phosphate Buffer | 250 |

| 7.4 | Phosphate Buffer | 85 |

This hypothetical data illustrates the expected trend for a basic compound's hydrochloride salt. The high solubility in the acidic environment of the stomach (pH 1.2) is followed by a significant decrease in solubility as the pH approaches the pKa of the amine groups and the neutral, less soluble free base form predominates.

Biopharmaceutical Classification System (BCS) Implications

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[9][10] According to the International Council for Harmonisation (ICH), a drug substance is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[8]

Based on the hypothetical data in Table 1, the lowest measured solubility is 85 µg/mL at pH 7.4. To classify the compound, we would need to know the projected highest therapeutic dose. For example, if the highest dose is 10 mg, then the volume of aqueous media required to dissolve this dose at the lowest solubility would be:

Volume = (10,000 µg) / (85 µg/mL) = 117.6 mL

Since 117.6 mL is less than 250 mL, bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride would be classified as a highly soluble compound under these hypothetical conditions. This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.[11][12]

Solubility in Biorelevant Media and Co-solvents

While simple aqueous buffers provide a fundamental understanding of solubility, biorelevant media that mimic the composition of gastrointestinal fluids can offer a more predictive assessment of in vivo dissolution. Additionally, understanding the solubility in various co-solvents is crucial for developing liquid formulations for both preclinical and clinical use.

Experimental Protocol: Solubility in Biorelevant Media

Objective: To assess the solubility of bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride in media that simulate the fed and fasted states of the small intestine.

Methodology:

-

Media Preparation: Prepare Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) according to published protocols. These media contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.

-

Solubility Determination: Employ the thermodynamic shake-flask method (section 2.2) using FaSSIF and FeSSIF as the aqueous media.

Experimental Protocol: Solubility in Co-solvents

Objective: To determine the solubility of bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride in commonly used pharmaceutical co-solvents.

Methodology:

-

Solvent Systems: Prepare various aqueous mixtures of co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400) at different concentrations (e.g., 10%, 20%, 40% v/v).

-

Solubility Determination: Use the thermodynamic shake-flask method to measure the solubility in each co-solvent system.

Illustrative Data Presentation

Table 2: Hypothetical Solubility in Biorelevant Media and Co-solvents at 37°C

| Solvent System | Solubility (µg/mL) |

| Water | 95 |

| FaSSIF (pH 6.5) | 180 |

| FeSSIF (pH 5.0) | 1250 |

| 20% Ethanol in Water | 450 |

| 20% Propylene Glycol in Water | 380 |

| 20% PEG 400 in Water | 620 |

The hypothetical data in Table 2 suggests that the presence of bile salts and phospholipids in biorelevant media can significantly increase the solubility of the compound. Similarly, the use of organic co-solvents demonstrates a viable strategy for developing liquid formulations.

The Effect of Temperature on Solubility

Temperature can also influence the solubility of a compound.[6] For most solids, solubility increases with temperature, as the dissolution process is often endothermic. Understanding the temperature dependence of solubility is important for manufacturing, storage, and in the context of physiological temperature (37°C).

Experimental Protocol: Temperature-Dependent Solubility

Objective: To evaluate the effect of temperature on the thermodynamic solubility of bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride.

Methodology:

-

Temperature Conditions: Set up the thermodynamic shake-flask experiment (section 2.2) in a suitable buffer (e.g., pH 7.4 PBS) at various temperatures, such as 4°C (refrigerated), 25°C (ambient), and 37°C (physiological).

-

Data Analysis: Plot the solubility as a function of temperature.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible and accurate results.

Caption: Workflow for comprehensive solubility profiling.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for characterizing the solubility profile of bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride. By systematically evaluating its kinetic and thermodynamic solubility, pH-dependence, behavior in biorelevant media and co-solvents, and temperature effects, a robust data package can be generated. This information is not merely academic; it is the cornerstone of informed decision-making in the drug development process.[13][14][15] The hypothetical data presented suggests that bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is a highly soluble compound, a favorable characteristic for oral drug delivery.

Future work should focus on understanding the solid-state properties of this compound, such as crystallinity and polymorphism, as these can also significantly impact solubility and dissolution rates. Additionally, in vivo pharmacokinetic studies will be necessary to correlate these in vitro solubility findings with actual drug absorption and bioavailability.

References

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5558.

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ACS Publications. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

-

ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]

-

Hypha Discovery. (2021). A checklist for drug candidate selection. Retrieved from [Link]

-

Medicines Discovery Catapult. (n.d.). Prioritising Drug Molecules Through Candidate Selection. Retrieved from [Link]

-

HyCON Labs. (n.d.). Techniques for Choosing and Developing a Drug Candidate. Retrieved from [Link]

-

GSC Online Press. (2025). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]

-

CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74257, Bis((3-pyridyl)methyl)amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17749874, C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. Retrieved from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. asianpubs.org [asianpubs.org]

- 5. enamine.net [enamine.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 10. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. database.ich.org [database.ich.org]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. renejix.com [renejix.com]

- 15. Prioritising Drug Molecules Through Candidate Selection [md.catapult.org.uk]

An In-Depth Technical Guide to Bis((5-fluoropyridin-3-yl)methyl)amine Hydrochloride: Exploring Potential Therapeutic Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride, a novel compound with significant, yet largely unexplored, therapeutic potential. While direct biological data on this specific molecule is limited, this document synthesizes information from structurally related fluoropyridine and bis(pyridin-3-ylmethyl)amine analogs to build a robust hypothesis for its utility in drug discovery and development. We will delve into its chemical characteristics, propose a viable synthetic route, and, most importantly, explore its potential as a modulator of key biological targets in oncology and neurology. This guide is intended to serve as a foundational resource for researchers poised to investigate the pharmacological profile of this promising compound.

Introduction: The Therapeutic Promise of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The pyridine moiety, a ubiquitous heterocyclic scaffold, is a cornerstone of numerous approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets. The convergence of these two features in Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride suggests a molecule with potentially desirable drug-like properties.

While this specific hydrochloride salt is commercially available, the scientific literature lacks detailed studies on its biological activity. However, the broader class of fluoropyridine derivatives has shown significant promise in diverse therapeutic areas. Notably, various pyridine-based compounds have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML), and as agonists for dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[2][3][4] This guide will, therefore, extrapolate from these findings to build a compelling case for the investigation of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride in these and potentially other therapeutic contexts.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

Chemical Structure and Properties

| Property | Value | Source |

| Chemical Name | Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride | - |

| Free Base Formula | C₁₂H₁₁F₂N₃ | [5] |

| Free Base Molecular Weight | 235.23 g/mol | [5] |

| Appearance | Solid (predicted) | [5] |

| Solubility | Expected to be more water-soluble than the free base | [5] |

Proposed Synthesis Pathway

Step 1: Synthesis of the Free Base via Reductive Amination

The synthesis of the parent amine, Bis((5-fluoropyridin-3-yl)methyl)amine, can be envisioned through the reductive amination of 5-fluoropyridine-3-carbaldehyde with 3-aminomethyl-5-fluoropyridine.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

Methodological & Application

Application Notes & Protocols: Utilizing Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride (BFPA-HCl) in Cell Culture

Senior Application Scientist Note: The compound Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride, hereafter referred to as BFPA-HCl for brevity, is a novel synthetic molecule. Publicly available data on its specific biological mechanism of action is limited. However, its structure, containing two fluoropyridine moieties, is a common feature in a class of molecules known as kinase inhibitors.[1][2][3] The pyridine ring can interact with the hinge region of the ATP-binding pocket of kinases, while fluorine substitution can enhance metabolic stability and binding affinity.[4][5]

Therefore, these application notes are based on the scientifically-grounded hypothesis that BFPA-HCl acts as an intracellular kinase inhibitor. The following protocols are designed to enable researchers to test this hypothesis and characterize the compound's effects on cell signaling and viability.

Product Information and Handling

| Property | Value |

| Full Chemical Name | Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride |

| Abbreviation | BFPA-HCl |

| Molecular Formula | C₁₂H₁₁F₂N₃ · HCl |

| Molecular Weight | 271.70 g/mol (Hydrochloride Salt) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥25 mg/mL), Water (≥10 mg/mL), and Ethanol. |

| Storage | Store at -20°C. Protect from light and moisture. |

Stock Solution Preparation: For cell culture applications, prepare a high-concentration stock solution (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).

-

Calculate the mass of BFPA-HCl needed for your desired volume and concentration (Mass = Molarity x Volume x Molecular Weight).

-

Aseptically weigh the compound and dissolve it in anhydrous, sterile DMSO.

-

Vortex briefly until fully dissolved.

-

Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Causality Note: Using DMSO as a solvent is standard for many organic small molecules due to its high solubilizing capacity and miscibility with aqueous cell culture media.[6] Aliquoting is critical to maintain the stability and integrity of the compound over time.

Hypothesized Mechanism of Action: Kinase Inhibition

Many signaling pathways crucial for cell proliferation, survival, and differentiation are regulated by protein kinases. Dysregulation of these pathways is a hallmark of cancer and other diseases.[3] We hypothesize that BFPA-HCl binds to the ATP pocket of a specific kinase (or family of kinases), preventing the phosphorylation of its downstream substrates. This action would interrupt the signaling cascade, leading to a measurable cellular response.

Figure 1: Hypothesized signaling pathway inhibition by BFPA-HCl.

Application: Characterizing Cellular Effects

The primary applications for a novel kinase inhibitor like BFPA-HCl involve determining its potency (IC₅₀), its effect on cell viability, and confirming its impact on the target signaling pathway.

Workflow for Compound Characterization

A logical workflow ensures that each experiment builds upon the last, providing a comprehensive profile of the compound's activity.

Figure 2: Standard experimental workflow for characterizing BFPA-HCl.

Experimental Protocols

Protocol 1: Determining IC₅₀ with a Cell Viability Assay (e.g., MTT or Resazurin)

This protocol determines the concentration of BFPA-HCl that inhibits cell metabolic activity by 50%, a key measure of its potency.

Materials:

-

Selected cancer cell line (e.g., MV4-11 for FLT3-ITD positive AML, HCT116 for colon cancer).[1][7]

-

Complete growth medium (e.g., RPMI-1640 + 10% FBS).

-

BFPA-HCl 10 mM stock in DMSO.

-

96-well clear flat-bottom plates for cell culture.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution.

-

Solubilization buffer (e.g., 10% SDS in 0.01M HCl for MTT).

-

Plate reader (spectrophotometer or fluorometer).

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Resuspend in complete medium.

-

Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate for 24 hours (37°C, 5% CO₂) to allow cells to adhere and resume growth.

-

-

Compound Dilution and Treatment:

-

Prepare a serial dilution of BFPA-HCl in complete medium. A common starting range is 100 µM down to 1 nM.

-

Crucially, include a "Vehicle Control" (DMSO only) at the same final concentration as the highest drug concentration (e.g., 0.1% DMSO).

-

Remove media from cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells (perform in triplicate).

-

-

Incubation:

-

Incubate the plate for 48-72 hours (37°C, 5% CO₂). The duration should be sufficient for the compound to exert its effect (approx. 2-3 cell doubling times).

-

-

Viability Assessment (MTT Example):

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for 2-4 hours at 37°C, protected from light, to dissolve the crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm.

-

Normalize the data to the vehicle control (set as 100% viability) and plot the results as % Viability vs. log[BFPA-HCl].

-

Use a non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.

-

Protocol 2: Western Blot for Target Pathway Modulation

This protocol assesses whether BFPA-HCl inhibits the phosphorylation of a suspected downstream substrate of its target kinase.

Materials:

-

6-well plates.

-

BFPA-HCl and vehicle (DMSO).

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-Aurora A, anti-total-Aurora A).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with BFPA-HCl at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) and a vehicle control for a shorter duration (e.g., 2-6 hours) to capture direct signaling effects before cell death occurs.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer.

-

Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).

-

-

Quantification and Sample Prep:

-

Determine protein concentration using a BCA assay.

-

Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

-

Electrophoresis and Transfer:

-

Load 15-20 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate with the primary antibody against the phosphorylated target overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Detection:

-

Apply ECL substrate and capture the chemiluminescent signal with an imager.

-

-

Stripping and Reprobing (Self-Validation):

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin. A decrease in the phospho-protein signal without a change in the total protein signal confirms specific inhibition of the kinase activity.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High IC₅₀ / No Effect | Compound is not potent in the chosen cell line. | Test in a different cell line known to be dependent on a kinase family that often contains fluoropyridine-binding scaffolds (e.g., Aurora, FLT3).[1] |

| Compound degradation. | Use fresh aliquots of the stock solution. Verify stock concentration. | |

| Inconsistent Western Blot | Phosphatase activity during lysis. | Ensure phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times. |

| Poor antibody quality. | Use a validated antibody. Run a positive control if available (e.g., cells stimulated with a growth factor to induce phosphorylation). | |

| Precipitation in Media | Compound solubility limit exceeded. | Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Prepare intermediate dilutions in media if necessary. |

Safety and Handling

-

Hazard: The toxicological properties of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride have not been fully investigated. Assume it is hazardous.

-

Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handling: Handle the compound in a chemical fume hood.

-

Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

References

-

Giniatullina, A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Available at: [Link]

-

Chow, C. P., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

-

Sun, D., et al. (2012). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (SAR405838): A Potent and Orally Active p53–MDM2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

-

Singh, U. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. Available at: [Link]

-

Foucourt, A., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. Available at: [Link]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Loire Valley Institute for Advanced Studies. Available at: [Link]

-

Zhen, Y., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 5. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Preclinical Animal Studies of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride, a novel small molecule with potential therapeutic applications. Given the structural similarities to other pyridine-based compounds with known biological activity, this guide will focus on a hypothetical development path targeting oncological indications, specifically as a kinase inhibitor. The protocols outlined herein are designed to be adaptable and serve as a robust framework for assessing the compound's pharmacokinetic, pharmacodynamic, and toxicological profile, as well as its preliminary efficacy in relevant animal models. All proposed studies adhere to the highest standards of scientific integrity and animal welfare, referencing authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).

Introduction and Scientific Rationale

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride belongs to a class of pyridine derivatives that have garnered significant interest in drug discovery. Pyridine and its analogues are key pharmacophores in a multitude of approved drugs, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1] Notably, several pyridin-3-amine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. For instance, certain novel pyridine compounds have demonstrated efficacy as PIM-1 kinase inhibitors in breast cancer models and as multi-targeted kinase inhibitors in non-small cell lung cancer.[2][3][4]

While the specific molecular target of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is yet to be elucidated, its structural features suggest a potential role as a kinase inhibitor. The proposed preclinical development plan will therefore focus on an initial broad characterization of its safety and activity profile, followed by efficacy studies in oncology models. This approach allows for a thorough initial assessment while maintaining the flexibility to pivot to other therapeutic areas, such as neurodegenerative diseases, should the data suggest an alternative mechanism of action.[5][6][7]

The hydrochloride salt form of the parent amine, Bis((5-fluoropyridin-3-yl)methyl)amine, is expected to enhance its solubility and bioavailability, making it more suitable for in vivo administration.

Preclinical Objectives

The primary objectives of the preclinical animal studies for Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride are:

-

To establish the maximum tolerated dose (MTD) and identify potential target organs for toxicity. This will be achieved through acute and sub-chronic toxicity studies.

-

To characterize the pharmacokinetic (PK) profile of the compound. This includes determining its absorption, distribution, metabolism, and excretion (ADME) properties.

-

To investigate the pharmacodynamic (PD) effects of the compound. This involves assessing its impact on the presumed target pathway (e.g., inhibition of a specific kinase) in vivo.

-

To evaluate the preliminary anti-tumor efficacy of the compound. This will be conducted in relevant cancer xenograft models.

Experimental Design and Protocols

General Considerations and Regulatory Compliance

All animal studies must be conducted in compliance with the guidelines set forth by the Institutional Animal Care and Use Committee (IACUC) and in accordance with the FDA's Good Laboratory Practice (GLP) regulations.[8] The "3Rs" principle (Replacement, Reduction, and Refinement) should be applied to all experimental designs to ensure the ethical use of animals.[9]

Acute Oral Toxicity Study (OECD 423)

Objective: To determine the acute oral toxicity of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride and to obtain an initial estimate of its LD50.[10][11]

Protocol:

-

Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Testing in a single sex is generally considered sufficient for this guideline.[10]

-

Housing: Animals will be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[12]

-

Dose Administration: The compound will be dissolved in a suitable vehicle (e.g., sterile water or 0.5% methylcellulose) and administered by oral gavage.

-

Procedure: A stepwise procedure will be followed, starting with a dose of 300 mg/kg. Three animals will be used per step.

-

Observations: Animals will be observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.[10]

-

Endpoint: The study will be terminated after 14 days, and a gross necropsy will be performed on all animals.

Data Analysis: The results will be used to classify the compound according to the Globally Harmonised System (GHS) for chemical classification.

Pharmacokinetic (PK) Studies

Objective: To determine the key pharmacokinetic parameters of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride.

Protocol:

-

Animal Model: Male and female CD-1 mice (6-8 weeks old).

-

Dose Administration: A single intravenous (IV) and oral (PO) dose will be administered.

-

Blood Sampling: Blood samples will be collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via tail vein or retro-orbital bleeding.

-

Sample Analysis: Plasma concentrations of the compound will be determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, and bioavailability) will be calculated using non-compartmental analysis.

Table 1: Proposed Pharmacokinetic Study Design

| Parameter | Description |

| Animal Model | CD-1 Mice (n=3 per sex per time point) |

| Routes | Intravenous (IV) and Oral (PO) |

| Dose Levels | IV: 1 mg/kg; PO: 10 mg/kg |

| Vehicle | To be determined based on solubility studies |

| Sampling Matrix | Plasma |

| Analytical Method | LC-MS/MS |

| Key Parameters | Cmax, Tmax, AUC, t1/2, Cl, Vd, F% |

In Vivo Efficacy Study: Xenograft Model

Objective: To evaluate the anti-tumor activity of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride in a human tumor xenograft model.

Protocol:

-

Animal Model: Immunodeficient mice (e.g., NOD-SCID or nude mice) will be used as hosts for human tumor xenografts.[13][14]

-

Cell Line: A human cancer cell line with a known dysregulated kinase pathway (e.g., A549 for non-small cell lung cancer or MCF-7 for breast cancer) will be used.[3][15]

-

Tumor Implantation: 1-5 x 10^6 cells will be subcutaneously injected into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), animals will be randomized into treatment and vehicle control groups. The compound will be administered daily via a clinically relevant route (e.g., oral gavage).

-

Efficacy Endpoints: Tumor volume will be measured twice weekly. Body weight and clinical signs will be monitored throughout the study.

-

Study Termination: The study will be terminated when tumors in the control group reach a predetermined size or after a set duration of treatment. Tumors will be excised for pharmacodynamic analysis.

Table 2: Proposed Xenograft Efficacy Study Design

| Parameter | Description |

| Animal Model | NOD-SCID mice (n=8-10 per group) |

| Tumor Model | Subcutaneous A549 (NSCLC) xenograft |

| Treatment Groups | 1. Vehicle Control2. Compound (Low Dose)3. Compound (High Dose)4. Positive Control (e.g., Erlotinib) |

| Dosing Regimen | Daily oral gavage for 21 days |

| Primary Endpoint | Tumor Growth Inhibition (TGI) |

| Secondary Endpoints | Body weight, clinical observations, target modulation in tumor tissue (e.g., p-ERK levels by Western blot) |

Visualization of Experimental Workflow

Caption: Preclinical development workflow for Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride.

Data Analysis and Interpretation

A robust statistical analysis will be applied to all quantitative data. For tumor growth studies, statistical significance between treatment and control groups will be determined using appropriate methods such as a two-way ANOVA with repeated measures. Pharmacokinetic parameters will be calculated using specialized software (e.g., Phoenix WinNonlin). The totality of the data will be integrated to provide a comprehensive risk-benefit assessment and to inform the decision to proceed with further preclinical and clinical development.

Conclusion

The experimental designs and protocols detailed in this document provide a scientifically rigorous and ethically sound framework for the initial in vivo evaluation of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride. By systematically assessing its toxicity, pharmacokinetics, and preliminary efficacy, these studies will generate the critical data necessary to determine the therapeutic potential of this novel compound and to guide its future development.

References

-

U.S. Food and Drug Administration. (2023). General Considerations for Animal Studies Intended to Evaluate Medical Devices. [Link]

-

Zhang, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

-

Charles River Laboratories. (n.d.). Cancer Models. [Link]

-

D'Amora, M., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neuroscience. [Link]

-

U.S. Food and Drug Administration. (2024). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. [Link]

-

El-Sayed, N. N. E., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

-

Organisation for Economic Co-operation and Development. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. [Link]

- Patents Google. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

-

Jankowsky, J. L., & Zheng, H. (2017). Animal models of neurodegenerative diseases. Journal of Neurodegenerative Diseases. [Link]

-

Ali, I., et al. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]

-

NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

-

Biomere. (2023). Mouse Models of Cancer: Which One is Right for You?. [Link]

-

Crown Bioscience Inc. (n.d.). Cancer Animal Models. [Link]

- Patents Google. (n.d.). EP2060559A1 - Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

ACS Publications. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. [Link]

-

AseBio. (n.d.). Understanding FDA Preclinical Animal Study Requirements for Medical Devices. [Link]

-

National Center for Biotechnology Information. (2024). Novel Pyridine-Based Fibroblast Activation Protein-Targeted Tracers: Design, Synthesis, and PET Imaging Evaluation for Tumors. [Link]

-

National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

-

Creative Bioarray. (n.d.). Animal Models of Neurodegenerative Diseases. [Link]

-

American Society for Microbiology. (2021). Amine-Linked Flavonoids as Agents against Cutaneous Leishmaniasis. [Link]

- Patents Google. (n.d.). EP3290414B1 - Crystalline form of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl].

-

ResearchGate. (2020). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

-

Taconic Biosciences. (n.d.). Mouse Models for Oncology and Immuno-Oncology Research. [Link]

-

MDPI. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. [Link]

-

Royal Society of Chemistry. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

- Patents Google. (n.d.). US4742060A - Heterocyclic compounds.

-

Holland & Knight. (2025). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. [Link]

-

YouTube. (2023). [Webinar] Animal Models for Neurodegenerative Diseases (20221115 2nd). [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. [Link]

-

ResearchGate. (2021). Synthesis, Characterization and Biological Activity of Bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) Complexes. [https://www.researchgate.net/publication/350488950_Synthesis_Characterization_and_Biological_Activity_of_Bis3-ethyl-4-aryl-5-2-methoxypyridin-5-yl-1-propyl-13-dihydro-2H-imidazol-2-ylidene]goldI_Complexes]([Link])

-

National Center for Biotechnology Information. (2021). Synthesis, characterization and biological activity of bis[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes. [Link]

- Patents Google. (n.d.).

-

National Center for Biotechnology Information. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. [Link]

-

OAE Publishing Inc. (2023). Animal models for research on neurodegenerative diseases. [Link]

-

National Center for Biotechnology Information. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. [Link]

-

National Toxicology Program. (1987). OECD Test Guideline 401: Acute Oral Toxicity. [Link]

-

National Center for Biotechnology Information. (2024). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. [Link]

-

SlideShare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]

-

Organisation for Economic Co-operation and Development. (2002). OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]

- 6. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. namsa.com [namsa.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. criver.com [criver.com]

- 14. Mouse Models for Oncology and Immuno-Oncology Research | Taconic Biosciences [taconic.com]

- 15. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines [mdpi.com]

Application Notes and Protocols for High-Throughput Screening with Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride. While the specific biological targets of this compound are not yet fully elucidated, its structural motifs suggest potential activity as a modulator of monoamine transporters. Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are significant targets for the development of therapeutics for various neurological and psychiatric disorders.[1][2][3] This guide offers detailed protocols for robust and validated HTS assays to investigate the interaction of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride with these transporters. The protocols provided herein are designed to be adaptable for academic research, drug discovery, and preclinical development settings.

Introduction to Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is a novel chemical entity with the empirical formula C₁₂H₁₁F₂N₃·HCl and a molecular weight of 235.23 g/mol .[4] The presence of fluoropyridinyl rings and a secondary amine in its structure suggests the potential for interaction with biological targets that recognize monoaminergic structures. High-throughput screening is an essential methodology in modern drug discovery, enabling the rapid evaluation of large numbers of compounds to identify potential therapeutic leads.[5][6][7] This application note will focus on HTS assays designed to characterize the potential inhibitory activity of this compound against the key monoamine transporters: DAT, NET, and SERT.

Rationale for Targeting Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft.[2] Their dysfunction is implicated in a wide range of neuropsychiatric conditions, making them prime targets for therapeutic intervention.[1][8] Screening Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride against these transporters can elucidate its potential pharmacological profile and therapeutic utility.

High-Throughput Screening Workflow

A typical HTS workflow for evaluating the effect of a test compound on monoamine transporters involves several stages, from initial compound handling to primary and secondary screening, and finally, hit validation.

Caption: High-Throughput Screening Workflow for a Novel Compound.

Experimental Protocols

The following sections provide detailed protocols for high-throughput screening assays to determine the inhibitory potential of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride on monoamine transporter activity.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results.

-

Compound: Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride

-

Solubility: Highly soluble in water.[9]

-

Storage: Store in a cool, dry place, protected from moisture.[9][10]

Protocol for Stock Solution Preparation:

-

Accurately weigh a precise amount of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride.

-

Dissolve the compound in sterile, nuclease-free water to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.[11]

Cell Culture

Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are recommended for these assays.[1]

Table 1: Cell Culture Conditions

| Parameter | Recommendation |

| Cell Lines | HEK293-hDAT, HEK293-hNET, HEK293-hSERT |

| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) |

| Growth Conditions | 37°C, 5% CO₂, humidified incubator |

| Subculture | Passage cells every 2-3 days or when they reach 80-90% confluency. |

Primary HTS: Fluorescence-Based Transporter Uptake Assay

This assay provides a non-radioactive, homogeneous format for measuring transporter activity in real-time.[12] It utilizes a fluorescent substrate that is taken up by the transporter-expressing cells.

Materials:

-

HEK293 cells expressing hDAT, hNET, or hSERT

-

Black, clear-bottom 96- or 384-well microplates

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Fluorescent transporter substrate (e.g., a commercially available fluorescent monoamine analog)

-

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride (test compound)

-

Known transporter inhibitors (positive controls, e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

-

Fluorescence microplate reader with kinetic read capability

Protocol:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into the microplates at a density of 20,000-50,000 cells per well and incubate overnight.[2]

-

Compound Addition:

-

Prepare serial dilutions of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride and control inhibitors in the assay buffer.

-

Remove the culture medium from the cells and wash once with assay buffer.

-

Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.

-

-

Incubation: Incubate the plate for 10-30 minutes at room temperature or 37°C.[13]

-

Substrate Addition and Signal Detection:

-

Prepare the fluorescent substrate solution in the assay buffer.

-

Add the fluorescent substrate to all wells to initiate the uptake.

-

Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase (slope of the kinetic curve) for each well.

-

Normalize the data to the vehicle control (100% activity) and a known inhibitor at a high concentration (0% activity).

-

Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for the Fluorescence-Based Transporter Uptake Assay.

Secondary Assay: Radioligand Binding Assay

This assay directly measures the binding of the test compound to the monoamine transporter and is considered a gold standard for determining drug-transporter interactions.[1]

Materials:

-

Cell membranes prepared from HEK293 cells expressing hDAT, hNET, or hSERT

-

Radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT)

-

Binding buffer

-

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride (test compound)

-

Non-labeled specific ligand for non-specific binding determination (e.g., unlabeled WIN 35,428, Nisoxetine, or Citalopram)

-

Glass fiber filter mats

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, varying concentrations of the test compound, or a high concentration of the non-labeled ligand for non-specific binding determination.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.[14]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.[13]

-

Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding at each concentration of the test compound.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

-

Data Interpretation and Hit Validation

Table 2: Key Parameters for Data Interpretation

| Parameter | Description |

| IC₅₀ | The concentration of the compound that inhibits 50% of the transporter activity or radioligand binding. |

| Kᵢ | The inhibition constant, representing the affinity of the compound for the transporter. |

| Z'-factor | A statistical parameter used to assess the quality and robustness of an HTS assay. A Z'-factor > 0.5 is considered excellent. |

A compound is typically considered a "hit" if it demonstrates a reproducible, concentration-dependent inhibition of transporter activity with a potent IC₅₀ value. Hits from the primary screen should be confirmed in the secondary assay. Further characterization should include selectivity profiling against other transporters and receptors to assess off-target effects.

Safety Precautions

-

Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[4][15]

-

Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.[15]

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

When working with radioligands, follow all institutional guidelines and regulations for radiation safety.

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening of Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride against monoamine transporters. By employing a combination of fluorescence-based and radioligand binding assays, researchers can effectively characterize the pharmacological profile of this novel compound and assess its potential as a modulator of monoaminergic neurotransmission. The successful implementation of these assays will provide valuable insights for further drug development efforts.

References

-

Schicker, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(13), 1999-2009. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12.15.1-12.15.22. [Link]

-

PubChem. (n.d.). Bis[(3-pyridyl)methyl]amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Holt, A., & Palcic, M. M. (2006). A continuous spectrophotometric assay for monoamine oxidase. Current Protocols in Toxicology, Chapter 4, Unit 4.6.

-

Bagale, S. M., et al. (2011). Fluorescent reporters of monoamine transporter distribution and function. Bioorganic & Medicinal Chemistry Letters, 21(24), 7387-7391. [Link]

- Zhao, G., et al. (2007). In vitro dopaminergic neuroprotective and in vivo antiparkinsonian-like effects of Delta 3,2-hydroxybakuchiol isolated from Psoralea corylifolia (L.). Journal of Ethnopharmacology, 112(3), 498-506.

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]

-

Siyadat, S. M., et al. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal, 22(1), 350. [Link]

-

Wang, S., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 30(1), 126-132. [Link]

-

Schicker, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

-

Iacovelli, F., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3348-3361. [Link]

-

Lee, C. K., et al. (2022). Application of High Throughput Technologies in the Development of Acute Myeloid Leukemia Therapy: Challenges and Progress. Cancers, 14(5), 1324. [Link]

-

Torres, E. R., & Torres, G. E. (2020). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Journal of Histochemistry & Cytochemistry, 68(11), 771-782. [Link]

-

Boehringer Ingelheim. (n.d.). Medical & Clinical Resources. [Link]

-

Mortensen, O. V. (2023). Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain. Columbia Academic Commons. [Link]

-

Wang, S., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. [Link]

-

Iacovelli, F., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. [Link]

-

Zhang, H., et al. (2013). New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2). Journal of the American Chemical Society, 135(40), 15125-15133. [Link]

-

Saha, K., et al. (2014). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 57(15), 6584-6597. [Link]

-

Thinnes, C. C., et al. (2015). High-throughput screening to identify inhibitors of lysine demethylases. Future Medicinal Chemistry, 7(14), 1843-1858. [Link]

-

PubChem. (n.d.). C-(5-Trifluoromethyl-Pyridin-2-Yl)Methylamine Hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

-

Siyadat, S. M., et al. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. PubMed. [Link]

-

ChemBK. (n.d.). Methylamine hydrochloride. [Link]

- Rusterholz, D. B., et al. (1982). Possible biologically active metabolites of 5-hydroxy-6-methyl-2-di-n-propylaminotetralin. Journal of Medicinal Chemistry, 25(7), 855-858.

Sources

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bis((5-fluoropyridin-3-yl)methyl)amine | Sigma-Aldrich [sigmaaldrich.com]

- 5. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of High Throughput Technologies in the Development of Acute Myeloid Leukemia Therapy: Challenges and Progress [mdpi.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 9. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 10. chembk.com [chembk.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. Bis[(3-pyridyl)methyl]amine | C12H13N3 | CID 74257 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride

Welcome to the technical support center for Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility issues encountered during experimental work. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and extensive field experience with similar amine hydrochloride compounds.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride in water. What is the expected solubility?

While specific quantitative solubility data for Bis((5-fluoropyridin-3-yl)methyl)amine hydrochloride is not extensively published, it is an amine hydrochloride salt. This salt form is created to enhance the aqueous solubility of the parent amine.[1] Generally, amine hydrochlorides are more water-soluble than their free base counterparts.[1][2] However, the bulky and somewhat hydrophobic nature of the bis((5-fluoropyridin-3-yl)methyl) groups can still limit its solubility. If you are observing poor solubility, it is likely due to the influence of the aromatic pyridine rings.

Q2: My compound precipitates out of solution when I adjust the pH. Why is this happening?